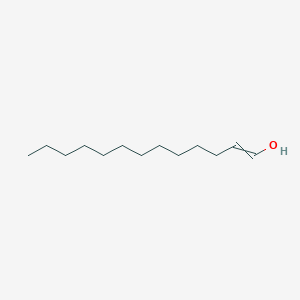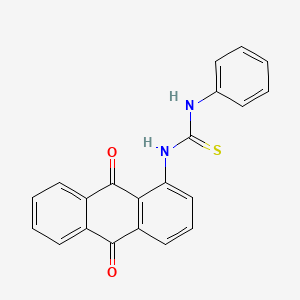
N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-N'-phenylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-N’-phenylthiourea is an organic compound that belongs to the class of thioureas This compound is characterized by the presence of an anthraquinone moiety and a phenylthiourea group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-N’-phenylthiourea typically involves the reaction of 1-aminoanthraquinone with phenyl isothiocyanate. The reaction is carried out in a suitable solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-N’-phenylthiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-N’-phenylthiourea can undergo various chemical reactions, including:
Oxidation: The anthraquinone moiety can be oxidized to form different quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The phenylthiourea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted thiourea derivatives.
Applications De Recherche Scientifique
N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-N’-phenylthiourea has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and antioxidant activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-N’-phenylthiourea involves its interaction with various molecular targets. The anthraquinone moiety can intercalate into DNA, disrupting replication and transcription processes. The phenylthiourea group can form strong hydrogen bonds with biological macromolecules, affecting their function. Additionally, the compound can generate reactive oxygen species, leading to oxidative stress in cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
- 2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide
- N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-5-methylisoxazole-3-carboxamide
Uniqueness
N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-N’-phenylthiourea is unique due to the presence of both anthraquinone and phenylthiourea moieties in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.
Propriétés
Numéro CAS |
119959-49-8 |
|---|---|
Formule moléculaire |
C21H14N2O2S |
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
1-(9,10-dioxoanthracen-1-yl)-3-phenylthiourea |
InChI |
InChI=1S/C21H14N2O2S/c24-19-14-9-4-5-10-15(14)20(25)18-16(19)11-6-12-17(18)23-21(26)22-13-7-2-1-3-8-13/h1-12H,(H2,22,23,26) |
Clé InChI |
GHMZKBZEDZSAQG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=S)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


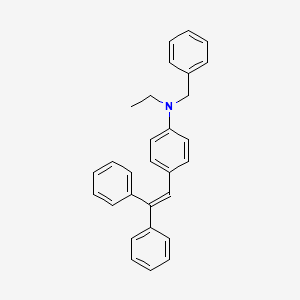
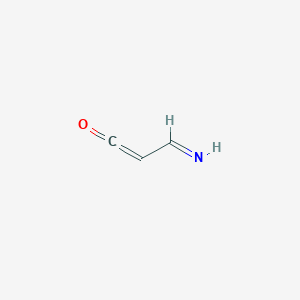


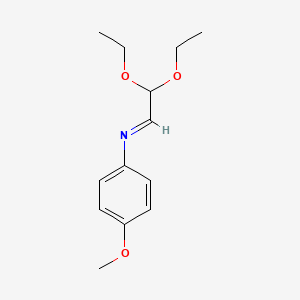
![S-[(2-Ethenylphenyl)methyl] ethanethioate](/img/structure/B14291640.png)
![1-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B14291658.png)
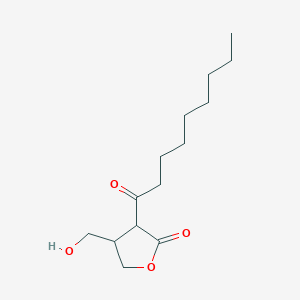
![Acetic acid, [2-methoxy-4-(2-propenyl)phenoxy]-, methyl ester](/img/structure/B14291668.png)
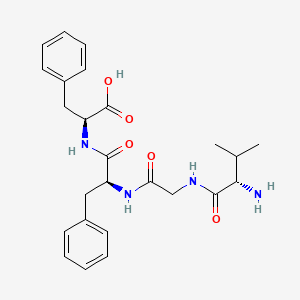
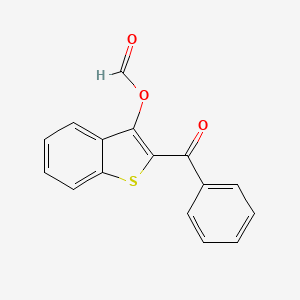
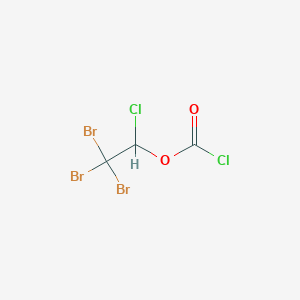
![{[(4-Chlorophenyl)sulfanyl]methyl}(trimethyl)silane](/img/structure/B14291688.png)
